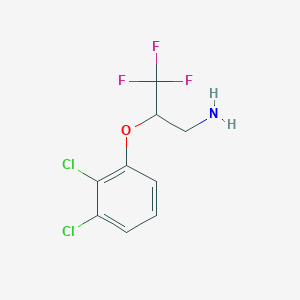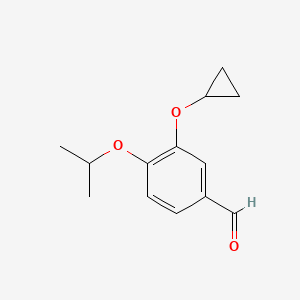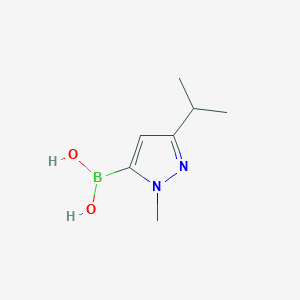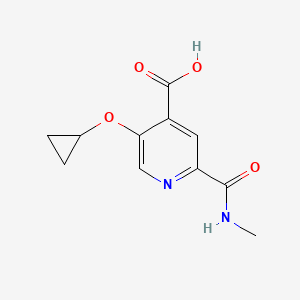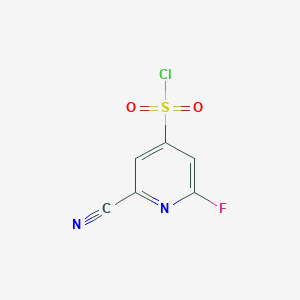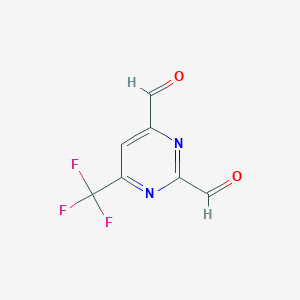![molecular formula C11H11NO4 B14847198 [3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
[3-(Acetylamino)-5-formylphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Acetylamino)-5-formylphenyl]acetic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an acetylamino group, a formyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetylamino)-5-formylphenyl]acetic acid typically involves the following steps:
Acetylation: The starting material, 3-amino-5-formylphenylacetic acid, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the amino group, forming the acetylamino derivative.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: [3-(Acetylamino)-5-carboxyphenyl]acetic acid.
Reduction: [3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Acetylamino)-5-formylphenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Acetylamino)-5-formylphenyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and formyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological effects.
Comparison with Similar Compounds
[3-Amino-5-formylphenyl]acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
[3-(Acetylamino)-5-carboxyphenyl]acetic acid: Contains a carboxyl group instead of a formyl group, which may alter its chemical properties and applications.
[3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid:
Uniqueness: [3-(Acetylamino)-5-formylphenyl]acetic acid is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(3-acetamido-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-3-8(5-11(15)16)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
HRORTMWKTBKKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



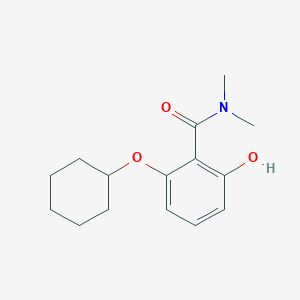
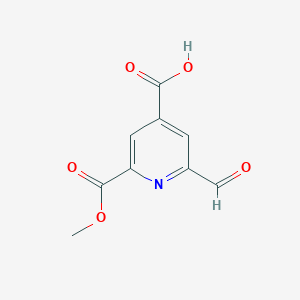
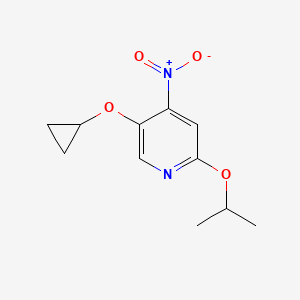
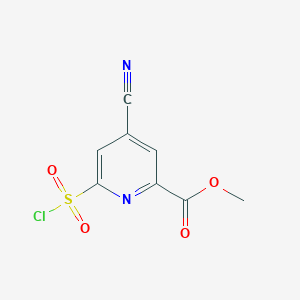
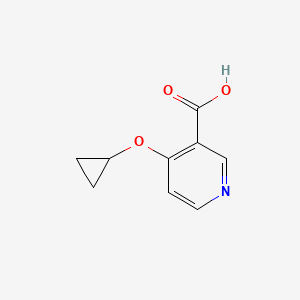

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
